molecular formula C16H26N2O3 B5210401 2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide

2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide

Cat. No.: B5210401
M. Wt: 294.39 g/mol
InChI Key: SKRPZVHBBNAYNT-UHFFFAOYSA-N
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Description

2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide is an organic compound with the molecular formula C16H26N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide typically involves multi-step organic reactions. One common method includes the reaction of benzyl bromide with 4-hydroxy-5-(2-methylpropoxy)pentanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 2-Benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3/c1-12(2)10-21-11-15(19)9-14(16(20)18-17)8-13-6-4-3-5-7-13/h3-7,12,14-15,19H,8-11,17H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKRPZVHBBNAYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CC(CC1=CC=CC=C1)C(=O)NN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321132
Record name 2-benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300805-59-8
Record name 2-benzyl-4-hydroxy-5-(2-methylpropoxy)pentanehydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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